Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-9-7-14(8-10(16-9)5-6-13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXPNWAYHPWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminoethyl)-6-methylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted carbamates depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following morpholine derivatives share key structural motifs but differ in substituents and applications:
Key Differences and Implications
Stereochemical Considerations :
- Both and specify stereochemistry (R or 2R,3S), which is critical for biological activity or asymmetric synthesis. The target compound lacks stereochemical descriptors, suggesting it may be used as a racemic mixture .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (244.3 g/mol) compared to ’s derivative (377.41 g/mol) may improve solubility in polar solvents, advantageous for solution-phase reactions .
Synthetic Utility :
- The tert-butyl carbamate in all compounds acts as a protective group for amines, but its removal (e.g., via acidolysis) varies slightly depending on adjacent substituents’ electronic effects .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate, and how is regioselectivity ensured during synthesis?
- Methodological Answer : A common approach involves multi-step synthesis starting with morpholine derivatives. The tert-butyl carboxylate group is typically introduced via a Boc-protection strategy using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N). The 2-aminoethyl substituent may be added through nucleophilic substitution or reductive amination. To ensure regioselectivity, steric and electronic factors are controlled by selecting appropriate catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures. Purification often involves column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the tert-butyl group (δ ~1.4 ppm for 9H), morpholine ring protons (δ 3.5–4.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., C₁₃H₂₄N₂O₃: calc. 280.18 g/mol) .
- X-Ray Crystallography : For crystalline derivatives, SHELXL software refines bond lengths and angles to confirm stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
Q. What are the known pharmacological applications of structurally related morpholine derivatives?
- Methodological Answer : Phenylmorpholine analogs (e.g., α₂C adrenergic receptor agonists) are studied for neurological disorders. To evaluate bioactivity, researchers use receptor-binding assays (radioligand displacement) and functional assays (cAMP inhibition). Structural modifications (e.g., substituent position) are optimized via SAR studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for morpholine-based compounds?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardize protocols by:
Q. What experimental design strategies optimize reaction yields for aminoethyl-substituted morpholines?
- Methodological Answer : Use Design of Experiments (DOE) to test variables (temperature, solvent, catalyst loading). For example:
- Central Composite Design : Varies reaction time (12–48 hrs) and Boc-protection pH (8–10).
- Response Surface Methodology : Identifies optimal conditions (e.g., 24 hrs, pH 9.2) via regression analysis .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation (solvent: CH₂Cl₂/hexane) to obtain high-quality crystals.
- SHELX Refinement : Apply SHELXL-2018 to refine atomic coordinates, anisotropic displacement parameters, and H-bonding networks. Validate using R-factor convergence (<5%) and residual density maps .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
